molecular formula C11H13NO5 B8298743 4-Nitro-3-(tetrahydro-2H-pyran-4-yloxy)phenol

4-Nitro-3-(tetrahydro-2H-pyran-4-yloxy)phenol

Cat. No.: B8298743
M. Wt: 239.22 g/mol
InChI Key: GBOOGHSDSBFZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-(tetrahydro-2H-pyran-4-yloxy)phenol is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

4-nitro-3-(oxan-4-yloxy)phenol

InChI

InChI=1S/C11H13NO5/c13-8-1-2-10(12(14)15)11(7-8)17-9-3-5-16-6-4-9/h1-2,7,9,13H,3-6H2

InChI Key

GBOOGHSDSBFZJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-2H-pyran-4-ol (54.7 g) in N,N-dimethylformamide (500 mL) was added under ice-cooling sodium hydride (oily, 60%) (14 g), and the mixture was stirred for 30 min. To the reaction solution was added 2-fluoro-4-(methoxymethoxy)-1-nitrobenzene (98 g) and the mixture was stirred at 120° C. for 4 hr. The reaction mixture was cooled to room temperature, water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The obtained crude product was dissolved in tetrahydrofuran (300 mL), 1N hydrochloric acid (500 mL) was added and the mixture was stirred at room temperature for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The obtained crude product was subjected to column chromatography (ethyl acetate:hexane=0:100 to 50:50, volume ratio) to give the title compound (27 g, yield 23%) as pale-yellow crystals.
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14 g
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98 g
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500 mL
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300 mL
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23%

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